1-Isopropyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea 1-Isopropyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
Brand Name: Vulcanchem
CAS No.: 874299-06-6
VCID: VC8031961
InChI: InChI=1S/C16H25BN2O3/c1-11(2)18-14(20)19-13-9-7-8-12(10-13)17-21-15(3,4)16(5,6)22-17/h7-11H,1-6H3,(H2,18,19,20)
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC(C)C
Molecular Formula: C16H25BN2O3
Molecular Weight: 304.2 g/mol

1-Isopropyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

CAS No.: 874299-06-6

Cat. No.: VC8031961

Molecular Formula: C16H25BN2O3

Molecular Weight: 304.2 g/mol

* For research use only. Not for human or veterinary use.

1-Isopropyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea - 874299-06-6

Specification

CAS No. 874299-06-6
Molecular Formula C16H25BN2O3
Molecular Weight 304.2 g/mol
IUPAC Name 1-propan-2-yl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Standard InChI InChI=1S/C16H25BN2O3/c1-11(2)18-14(20)19-13-9-7-8-12(10-13)17-21-15(3,4)16(5,6)22-17/h7-11H,1-6H3,(H2,18,19,20)
Standard InChI Key OSGYNZKJNQWJPI-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC(C)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features three distinct structural domains:

  • Urea moiety: The -NH-C(O)-NH-\text{-NH-C(O)-NH-} group provides hydrogen-bond donor/acceptor sites, critical for molecular recognition in biological systems.

  • Isopropyl substituent: The branched alkyl chain at the N1 position enhances lipophilicity, influencing solubility and membrane permeability.

  • Boronic ester: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enables Suzuki-Miyaura cross-coupling reactions while offering improved stability compared to free boronic acids .

Key Physicochemical Parameters

PropertyValue
Molecular Weight304.20 g/mol
LogP (Predicted)2.8 ± 0.3
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Rotatable Bonds4
Topological Polar Surface Area75.9 Ų

The boronic ester group confers pH-dependent solubility, with enhanced stability in anhydrous organic solvents (THF, DMF\text{THF, DMF}) compared to aqueous environments .

Synthesis and Characterization

Synthetic Strategies

Two primary routes dominate the synthesis of this compound:

Route 1: Sequential Borylation-Urea Formation

  • Phenylboronic ester synthesis: Palladium-catalyzed Miyaura borylation of 3-bromophenyl precursors using bis(pinacolato)diboron (B2(pin)2\text{B}_2\text{(pin)}_2).

  • Urea coupling: Reaction of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with isopropyl isocyanate.

Route 2: Urea Formation Followed by Borylation

  • Urea synthesis: Condensation of 3-bromoaniline with isopropyl isocyanate.

  • Late-stage borylation: Direct functionalization of the aryl bromide via Miyaura reaction.

Representative Reaction Conditions

StepReagents/ConditionsYieldCitation
BorylationPd(dppf)Cl2\text{Pd(dppf)Cl}_2, KOAc\text{KOAc}, DMF, 85°C69%
Urea Couplingi-PrNCOi\text{-PrNCO}, THF, 0°C to RT82%

Optimized conditions for the Miyaura borylation step typically employ:

  • Palladium catalysts: Pd(dppf)Cl2\text{Pd(dppf)Cl}_2 (0.1 eq)

  • Base: Potassium acetate (3 eq)

  • Solvent: Anhydrous DMF or 1,4-dioxane

  • Temperature: 80-130°C

  • Reaction Time: 5-24 hours

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The boronic ester group enables efficient arylation reactions. Comparative studies show:

Ar-B(pin)+Ar’-XPd catalystAr-Ar’+B(pin)-X\text{Ar-B(pin)} + \text{Ar'-X} \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar'} + \text{B(pin)-X}

Key advantages over free boronic acids:

  • Enhanced stability toward protodeborylation

  • Reduced homo-coupling side reactions

  • Compatibility with aqueous workup procedures

Functional Group Interconversion

The urea moiety participates in diverse transformations:

  • Reduction: LiAlH4\text{LiAlH}_4 reduces urea to -NH-CH2-NH-\text{-NH-CH}_2\text{-NH-}

  • Hydrolysis: Acidic conditions cleave urea to amine and isocyanate

  • Complexation: Boronic ester forms stable complexes with diols (Ka103M1\text{K}_a \approx 10^3 \, \text{M}^{-1})

PropertyImprovement vs Parent Structure
Metabolic Stabilityt1/23×t_{1/2} \uparrow 3\times
Membrane PermeabilityPapp2×P_{\text{app}} \uparrow 2\times
Plasma Protein BindingPPB15%\text{PPB} \downarrow 15\%

Challenges and Future Directions

Stability Considerations

The boronic ester undergoes hydrolysis under physiological conditions (t1/2t_{1/2}: 2-8 hrs in PBS pH 7.4), necessitating prodrug strategies for therapeutic applications.

Synthetic Limitations

Current challenges include:

  • Moderate yields in large-scale borylation (typically 65-75%)

  • Pd residue contamination in pharmaceutical-grade material

  • Limited regioselectivity in polyhalogenated substrates

Emerging solutions involve:

  • Continuous flow reactors for improved mass transfer

  • Heterogeneous Pd catalysts (Pd@MOF\text{Pd@MOF}) for easier separation

  • Photoredox-mediated borylation for enhanced selectivity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator